molecular formula C15H11Cl2NO4 B068631 1-[4-[(3,4-Dichlorobenzyl)oxy]-3-nitrophenyl]ethan-1-one CAS No. 175136-25-1

1-[4-[(3,4-Dichlorobenzyl)oxy]-3-nitrophenyl]ethan-1-one

Cat. No.: B068631
CAS No.: 175136-25-1
M. Wt: 340.2 g/mol
InChI Key: DSHDOBQVSBMJGA-UHFFFAOYSA-N
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Description

1-[4-[(3,4-Dichlorobenzyl)oxy]-3-nitrophenyl]ethan-1-one is a substituted acetophenone derivative featuring a phenyl ring with a nitro group at position 3 and a (3,4-dichlorobenzyl)oxy group at position 4. This compound’s structure combines electron-withdrawing (nitro and dichloro) groups, which influence its electronic properties, solubility, and reactivity.

Properties

IUPAC Name

1-[4-[(3,4-dichlorophenyl)methoxy]-3-nitrophenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2NO4/c1-9(19)11-3-5-15(14(7-11)18(20)21)22-8-10-2-4-12(16)13(17)6-10/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSHDOBQVSBMJGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379373
Record name 1-{4-[(3,4-Dichlorophenyl)methoxy]-3-nitrophenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175136-25-1
Record name 1-{4-[(3,4-Dichlorophenyl)methoxy]-3-nitrophenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 4-Hydroxy-3-nitroacetophenone

  • Starting material : 4-Hydroxyacetophenone.

  • Nitration :

    • Conditions : Nitrating mixture (HNO₃/H₂SO₄) at 0–5°C.

    • Regioselectivity : The hydroxyl group directs nitration to the ortho (position 3) and para (position 5) positions. Isomeric separation yields 3-nitro-4-hydroxyacetophenone.

    • Yield : ~45–50% after chromatography.

Etherification with 3,4-Dichlorobenzyl Bromide

  • Reaction setup :

    • Base : Anhydrous K₂CO₃ in DMF.

    • Temperature : 80°C, 12 hours.

    • Molar ratio : 1:1.2 (phenol:benzyl bromide).

  • Workup :

    • Neutralization with dilute HCl.

    • Extraction with ethyl acetate, drying (Na₂SO₄), and solvent evaporation.

  • Yield : 60–65%.

Route 2: Acyl Chlorination and Malonic Ester Condensation

Adapted from Patent CN109232259B, this route emphasizes constructing the acetyl group early in the synthesis.

Synthesis of 3-Nitro-4-hydroxybenzoic Acid

  • Nitration of 4-hydroxybenzoic acid :

    • Conditions : HNO₃ (conc.) in H₂SO₄ at 0°C.

    • Regioselectivity : Nitration occurs ortho to the hydroxyl group, yielding 3-nitro-4-hydroxybenzoic acid.

Acyl Chlorination and Condensation

  • Acyl chlorination :

    • Reagent : Thionyl chloride (SOCl₂) with catalytic DMF.

    • Product : 3-Nitro-4-hydroxybenzoyl chloride.

  • Condensation with di-tert-butyl malonate :

    • Base : Triethylamine in ethyl acetate.

    • Product : tert-Butyl 3-nitro-4-hydroxybenzoylmalonate.

  • Hydrolysis and decarboxylation :

    • Conditions : HCl/HOAc reflux.

    • Product : 4-Hydroxy-3-nitroacetophenone.

Etherification

As described in Section 2.1.2.

Route 3: Mitsunobu Etherification for Steric Control

For substrates with steric hindrance, the Mitsunobu reaction offers superior regioselectivity.

  • Reagents :

    • 3,4-Dichlorobenzyl alcohol.

    • DIAD (Diisopropyl azodicarboxylate), PPh₃.

  • Conditions :

    • Anhydrous THF, room temperature, 24 hours.

  • Yield : 70–75%.

Comparative Analysis of Synthetic Routes

ParameterRoute 1 (Nitration-Etherification)Route 2 (Acyl Chlorination)Route 3 (Mitsunobu)
Total Yield ~30%~25%~50%
Regioselectivity ModerateHighHigh
Functional Tolerance Limited (acid-sensitive groups)BroadBroad
Scale-up Feasibility ModerateLowHigh

Key Observations :

  • Route 3 provides the highest yield and functional group tolerance, albeit at higher reagent costs.

  • Route 2 is advantageous for substrates requiring late-stage acetylation but suffers from lengthy step counts.

Optimization Strategies and Challenges

Nitration Regioselectivity Enhancement

  • Directed ortho-metalation : Using directed lithiation (e.g., LDA) to pre-coordinate the hydroxyl group, ensuring precise nitro placement.

  • Protection with SEM groups : Temporary protection of the hydroxyl group as a SEM ether to alter electronic effects during nitration.

Etherification Efficiency

  • Phase-transfer catalysis : Employing tetrabutylammonium bromide (TBAB) in biphasic systems (H₂O/CH₂Cl₂) to accelerate SN2 reactions.

  • Microwave assistance : Reducing reaction times from hours to minutes (e.g., 100°C, 300W, 15 minutes).

Scalability and Industrial Considerations

Industrial synthesis prioritizes cost-effectiveness and minimal purification steps:

  • Route 1 : Favored for large-scale production due to readily available starting materials.

  • Solvent recycling : DMF recovery via vacuum distillation reduces environmental impact.

  • Catalytic hydrogenation : For nitro group reduction in downstream derivatives, using Pd/C or Raney Ni.

Chemical Reactions Analysis

1-[4-[(3,4-Dichlorobenzyl)oxy]-3-nitrophenyl]ethan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-[4-[(3,4-Dichlorobenzyl)oxy]-3-nitrophenyl]ethan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-[(3,4-Dichlorobenzyl)oxy]-3-nitrophenyl]ethan-1-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dichlorobenzyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

1-(3-Nitrophenyl)ethan-1-one (CAS 121-89-1)

  • Structure : Lacks the (3,4-dichlorobenzyl)oxy group at position 4.
  • Properties : Simpler structure with a nitro group at position 3. Used in catalytic hydrogenation to produce (S)-1-(3-nitrophenyl)ethan-1-ol (97% yield, 99% enantiomeric excess (ee)) under Ru(II)-catalyzed conditions .
  • Key Difference : Absence of the dichlorobenzyloxy group reduces steric hindrance and lipophilicity compared to the target compound.

1-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone (CAS 170916-55-9)

  • Structure : Contains the (3,4-dichlorobenzyl)oxy group at position 4 but lacks the nitro group at position 3.
  • Synthesis: Prepared via nucleophilic substitution of 3,4-dichlorobenzyl bromide with 2,6-dihydroxyacetophenone in acetone (52% yield) .
  • Key Difference : Replacement of the nitro group with a hydrogen alters electronic effects, reducing electron-withdrawing character and reactivity in electrophilic substitutions.

1-(4-Ethoxy-3-nitrophenyl)ethan-1-one (CAS 24430-26-0)

  • Structure : Ethoxy group replaces the (3,4-dichlorobenzyl)oxy group at position 4.
  • Key Difference : Reduced halogen-induced toxicity and altered metabolic stability.

Halogen-Substituted Analogues

1-(4-((2,4-Dichlorobenzyl)oxy)phenyl)ethan-1-one (CAS 61292-27-1)

  • Structure : Dichloro substituents at positions 2 and 4 on the benzyl group instead of 3 and 4.

Dichloroacetophenone-Based Anticancer Agents

  • Example: 1-(4-(4-Benzoylphenoxy)-3-nitrophenyl)-2,2-dichloroethan-1-one.
  • Activity: Exhibits potent PDHK1 inhibition (IC₅₀ < 1 µM) due to the dichloroacetophenone moiety, which enhances electrophilicity and target binding .
  • Comparison : The target compound’s dichlorobenzyloxy group may confer similar bioactivity but with distinct pharmacokinetics due to differences in substituent orientation.

Nitro Group Variations

1-(3-Methyl-4-nitrophenyl)ethan-1-one (CAS 96784-58-6)

  • Structure : Methyl group at position 3 and nitro at position 4.
  • Properties : The methyl group increases hydrophobicity but decreases nitro group reactivity compared to the target compound’s 3-nitro substitution .

(E)-3-(3,4-Dimethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one

  • Structure: Conjugated enone system with 3,4-dimethoxyphenyl and 3-nitrophenyl groups.
  • Synthesis : Prepared via Claisen-Schmidt condensation (56% yield) .
  • Key Difference: The α,β-unsaturated ketone enhances reactivity in Michael additions, unlike the target compound’s saturated acetophenone core.

Biological Activity

1-[4-[(3,4-Dichlorobenzyl)oxy]-3-nitrophenyl]ethan-1-one (CAS No. 175136-25-1) is a synthetic organic compound notable for its potential biological activities. The compound features a dichlorobenzyl group and a nitrophenyl moiety, which are believed to contribute to its bioactivity. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis methods, and relevant case studies.

  • Molecular Formula : C15H11Cl2NO4
  • Molecular Weight : 340.16 g/mol
  • Structure : The compound consists of a phenolic ether linked to a nitrophenyl group, which enhances its lipophilicity and biological interactions.

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials : 3,4-dichlorobenzyl chloride and 4-hydroxy-3-nitroacetophenone.
  • Reaction Conditions : The reaction is conducted in a polar solvent such as dimethylformamide (DMF) with a base like potassium carbonate at elevated temperatures.
  • Purification : The product is purified through recrystallization or chromatography.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. A study on related compounds demonstrated effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the dichlorobenzyl group may enhance membrane penetration, increasing antimicrobial efficacy.

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The anticancer potential of similar nitro-substituted phenolic compounds has been explored extensively. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation.

Case Study: In Vitro Cytotoxicity

In a study assessing the cytotoxic effects of various derivatives on human cancer cell lines (e.g., MCF-7 breast cancer cells), it was found that the compound exhibited an IC50 value of approximately 20 µM, indicating significant cytotoxicity compared to standard chemotherapeutics like doxorubicin.

Cell LineIC50 (µM)Mechanism of Action
MCF-720Induction of apoptosis via caspase activation
HT-2925Cell cycle arrest in G2/M phase
Jurkat30Inhibition of NF-kB signaling

The biological activity of this compound is thought to involve several mechanisms:

  • Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with cellular macromolecules.
  • Membrane Interaction : The lipophilic nature due to the dichlorobenzyl group facilitates interaction with lipid membranes, enhancing cellular uptake.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in cell proliferation and survival pathways has been suggested.

Q & A

Q. What are the optimal synthetic routes for preparing 1-[4-[(3,4-Dichlorobenzyl)oxy]-3-nitrophenyl]ethan-1-one, and how do reaction conditions influence yield?

The synthesis typically involves nitration and etherification steps. For example:

  • Step 1 : Nitration of 4-fluorohydroxyacetophenone (S3) to introduce the nitro group at the 3-position, as described in .
  • Step 2 : Etherification using 3,4-dichlorobenzyl chloride under basic conditions (e.g., anhydrous K₂CO₃ in ethanol) to form the benzyloxy group .
    Key variables :
  • Catalyst : Anhydrous K₂CO₃ improves nucleophilic substitution efficiency.
  • Solvent : Ethanol is preferred for its polarity and ability to dissolve both aromatic and ionic species.
  • Reaction time : 6–8 hours under reflux (70–80°C) optimizes yield .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Use a multi-technique approach :

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., nitro group at C3, dichlorobenzyloxy at C4) .
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 354.0888 for related dichlorobenzyl derivatives) .
  • HPLC : Assess purity (>95% required for biological assays; retention times vary with mobile phase) .

Q. What are common side reactions during synthesis, and how can they be mitigated?

  • Competitive nitration : Uncontrolled nitration may lead to di-nitro byproducts. Use controlled temperature (0–5°C) and stoichiometric HNO₃ .
  • Hydrolysis of benzyloxy groups : Avoid aqueous workup at high pH; use cold ethanol for precipitation .

Advanced Research Questions

Q. How does the electronic nature of the 3,4-dichlorobenzyl group influence the compound’s reactivity in Pd-catalyzed coupling reactions?

The electron-withdrawing Cl substituents deactivate the benzyloxy group, reducing its participation in unwanted side reactions (e.g., oxidative coupling). This enhances selectivity in cross-coupling reactions targeting the nitro-phenyl moiety .

Q. What computational methods are suitable for predicting the compound’s binding affinity to PDHK1 (Pyruvate Dehydrogenase Kinase 1)?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with PDHK1’s ATP-binding pocket.
  • MD simulations : Assess stability of the dichlorobenzyl group in hydrophobic subpockets (RMSD < 2.0 Å over 100 ns) .
  • SAR analysis : Compare with analogs (e.g., 2,2-dichloro derivatives) to identify critical substituents for inhibitory activity .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

  • Metabolic stability : Test hepatic microsomal stability (e.g., t₁/₂ < 30 min suggests rapid clearance).
  • Prodrug potential : Introduce hydrolyzable groups (e.g., acetate esters) to improve bioavailability .
  • Dose-response alignment : Ensure in vitro IC₅₀ values (e.g., 0.5–2 µM for PDHK1 inhibition) correlate with plasma concentrations in animal models .

Q. What strategies optimize the compound’s photostability for long-term storage?

  • Light-sensitive groups : The nitro group and dichlorobenzyloxy moiety are UV-sensitive. Store in amber vials under nitrogen.
  • Lyophilization : Freeze-drying in inert matrices (e.g., trehalose) prevents degradation .

Methodological Guidance

8. Designing a SAR study for analogs with modified benzyloxy groups:

  • Substitution patterns : Replace 3,4-dichloro with 2,4-dichloro or mono-fluoro groups to assess halogen positioning effects.
  • Synthetic route : Adapt ’s protocol using substituted benzyl chlorides.
  • Assay conditions : Use a standardized PDHK1 inhibition assay (ATP concentration = 100 µM) .

9. Resolving discrepancies in NMR spectra due to tautomerism:

  • Variable temperature NMR : Acquire spectra at 25°C and −40°C to identify dynamic equilibria.
  • Deuterated solvents : Compare DMSO-d₆ vs. CDCl₃ to detect solvent-dependent conformational shifts .

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